

## An In-depth Technical Guide to Efegatran Sulfate (CAS Number: 126721-07-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Efegatran sulfate**, with the CAS number 126721-07-1, is a potent, synthetic, direct thrombin inhibitor.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacology, and clinical development, with a focus on its application in unstable angina. The document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows.

## **Chemical and Physical Properties**

**Efegatran sulfate** is the sulfate salt of efegatran. It is a tripeptide arginal derivative with potent anticoagulant and antithrombotic activities.[2][3]



| Property          | Value                                | Reference |
|-------------------|--------------------------------------|-----------|
| CAS Number        | 126721-07-1                          | [1]       |
| Molecular Formula | C21H34N6O7S                          | [3]       |
| Molecular Weight  | 514.6 g/mol                          | [3]       |
| Synonyms          | LY294468 sulfate, Efegatran sulphate | [1][3]    |
| Physical State    | Solid                                | N/A       |
| Solubility        | Water soluble                        | N/A       |

## **Mechanism of Action**

Efegatran is a direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] [2] By directly binding to the active site of thrombin, efegatran blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, which is the final step in clot formation. [2] This direct inhibition also interferes with thrombin-mediated platelet aggregation.[1]

## **Signaling Pathway of Thrombin in Coagulation**

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by **efegatran sulfate**.



Click to download full resolution via product page



Efegatran's inhibition of thrombin in the coagulation cascade.

## **Pharmacology**

The pharmacological effects of **efegatran sulfate** are primarily characterized by its anticoagulant and antiplatelet activities.

## **Pharmacodynamics**

Efegatran demonstrates a dose-dependent anticoagulant effect, as measured by the activated partial thromboplastin time (aPTT) and thrombin time (TT).[1]

| Parameter                 | Value                       | Target   | Reference |
|---------------------------|-----------------------------|----------|-----------|
| IC50                      | 23.0 nM                     | Thrombin | N/A       |
| Kass                      | 0.8 x 10 <sup>8</sup> L/mol | Thrombin | N/A       |
| aPTT-TT Ratio<br>(Humans) | 12:1                        | N/A      | N/A       |
| aPTT-TT Ratio (Dogs)      | 8:1                         | N/A      | N/A       |

## **Pharmacokinetics**

The pharmacokinetic profile of **efegatran sulfate** is characterized by linear and nonsaturable kinetics over the dose ranges studied in clinical trials. Specific human pharmacokinetic parameters such as half-life, clearance, and volume of distribution have not been detailed in the reviewed literature.

## **Clinical Studies in Unstable Angina**

**Efegatran sulfate** has been evaluated in clinical trials for the treatment of unstable angina. The primary objective of these studies was to assess its safety and efficacy compared to standard heparin therapy.

## **Dose-Response Relationship**

A dose-escalation study in patients with unstable angina investigated five sequential dose levels of **efegatran sulfate** administered as a continuous intravenous infusion for 48 hours.[1]



| Efegatran Sulfate Dose (mg/kg/h) | Resulting aPTT (Approximate) |
|----------------------------------|------------------------------|
| 0.105                            | -                            |
| 0.21                             | -                            |
| 0.42                             | -                            |
| 0.63                             | -                            |
| 1.2                              | ~3 times baseline            |

## **Clinical Efficacy and Safety**

In a study involving 432 patients with unstable angina, efegatran was compared to heparin.[1] While efegatran demonstrated a stable and dose-dependent anticoagulant effect, it did not show a superior ability to suppress myocardial ischemia compared to heparin.[1] There were no statistically significant differences in the primary clinical outcomes or major bleeding events between the efegatran and heparin groups.[1] However, minor bleeding and thrombophlebitis were observed more frequently in patients treated with efegatran.[1]

| Outcome               | Efegatran Sulfate         | Heparin                   | Statistical<br>Significance   |
|-----------------------|---------------------------|---------------------------|-------------------------------|
| Recurrent Ischemia    | No significant difference | No significant difference | Not Statistically Significant |
| Myocardial Infarction | No significant difference | No significant difference | Not Statistically Significant |
| Death                 | No significant difference | No significant difference | Not Statistically Significant |
| Major Bleeding        | No significant difference | No significant difference | Not Statistically Significant |
| Minor Bleeding        | More frequent             | Less frequent             | Statistically Significant     |
| Thrombophlebitis      | More frequent             | Less frequent             | Statistically Significant     |



# Experimental Protocols Activated Partial Thromboplastin Time (aPTT) Measurement

The following outlines a general protocol for aPTT measurement, which is a key pharmacodynamic endpoint for efegatran. The specific protocol used in the efegatran clinical trials may have had minor variations.





Click to download full resolution via product page

#### General workflow for aPTT measurement.

### **Protocol Steps:**

- Blood Collection: Whole blood is collected in a tube containing 0.109M sodium citrate as an anticoagulant.
- Centrifugation: The blood sample is centrifuged at approximately 2500xg for 15 minutes to separate the plasma.
- Plasma Separation: The platelet-poor plasma (PPP) is carefully removed.
- Incubation: A specific volume of PPP is incubated at 37°C with an aPTT reagent (containing a platelet substitute like cephalin) and a contact activator (such as kaolin or silica).
- Calcium Addition: After a defined incubation period, a pre-warmed calcium chloride solution is added to initiate the coagulation cascade.
- Timing: The time from the addition of calcium chloride until the formation of a fibrin clot is measured in seconds. This is the aPTT value.

## **Continuous ECG Ischemia Monitoring**

The following describes a general protocol for continuous ECG monitoring in unstable angina trials. The specific setup and analysis parameters for the efegatran trials may have differed.





Click to download full resolution via product page

Workflow for continuous ECG ischemia monitoring.

### Protocol Steps:

- Patient Preparation: The patient's skin is prepared to ensure good electrode contact, and electrodes for a 12-lead electrocardiogram (ECG) are placed in standard positions.
- Holter Monitor Connection: The electrodes are connected to a portable continuous ECG recording device (Holter monitor).
- Monitoring Period: The ECG is continuously recorded for a specified duration, typically 24 to 48 hours.
- Data Download and Analysis: The recorded ECG data is downloaded to a computer for analysis. Specialized software is used to detect and quantify episodes of ST-segment



deviation (elevation or depression), which are indicative of myocardial ischemia.

### Conclusion

**Efegatran sulfate** is a direct thrombin inhibitor with predictable, dose-dependent anticoagulant effects. Clinical trials in unstable angina have shown that while it offers a stable anticoagulant profile, it does not provide a significant clinical benefit over heparin in preventing ischemic events. The increased incidence of minor bleeding and thrombophlebitis with efegatran treatment are important safety considerations. Further research would be necessary to explore its potential in other thrombotic disorders and to fully characterize its pharmacokinetic profile in humans.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Efegatran Sulfate (CAS Number: 126721-07-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671125#efegatran-sulfate-cas-number-126721-07-1]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com